2-Iodo-3-trifluoromethyl-pyrazine

Descripción general

Descripción

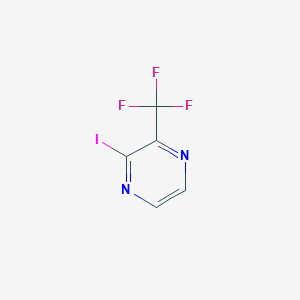

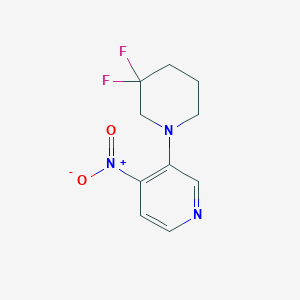

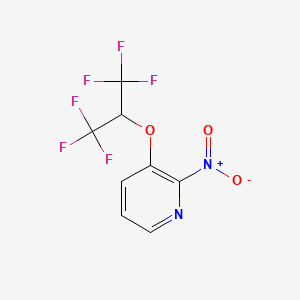

“2-Iodo-3-trifluoromethyl-pyrazine” is a compound that belongs to the pyrazine family, which are heterocyclic aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms opposite each other. It has a molecular formula of C5H2F3IN2 .

Molecular Structure Analysis

The molecular structure of “2-Iodo-3-trifluoromethyl-pyrazine” includes a pyrazine ring with an iodine atom and a trifluoromethyl group attached . The InChI code for this compound is 1S/C5H2F3IN2/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Iodo-3-trifluoromethyl-pyrazine” are not detailed in the retrieved sources, trifluoromethylpyridines and their derivatives are known to be used in various chemical reactions due to their unique physicochemical properties .

Physical And Chemical Properties Analysis

“2-Iodo-3-trifluoromethyl-pyrazine” has a molecular weight of 273.982 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved sources.

Aplicaciones Científicas De Investigación

Antibacterial Agents

2-Iodo-3-trifluoromethyl-pyrazine: derivatives have been synthesized and evaluated for their antibacterial activities. These compounds have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited superior antibacterial activities, comparable to first-line antibacterial agents like ampicillin .

Synthesis of Nitrogen-Containing Heterocycles

The compound serves as a key scaffold in the synthesis of nitrogen-containing heterocycles, which are fundamental in many physiologically active compounds and drugs. These heterocycles are found in natural products, synthetic drugs, and functional materials, playing a crucial role in the development of new antimicrobial agents .

Medicinal Chemistry

In medicinal chemistry, 2-Iodo-3-trifluoromethyl-pyrazine and its derivatives are used to create compounds with potential therapeutic effects. They have been involved in the synthesis of molecules that inhibit proteins like c-Met, which is crucial in cancer research, and compounds that modulate GABA A receptors, which are important in neurological disorders .

Fluorescent Probes

The unique electronic properties of 2-Iodo-3-trifluoromethyl-pyrazine make it suitable for the development of fluorescent probes. These probes can be used in biological imaging and diagnostics to track biological processes in real-time with high specificity .

Polymer Chemistry

Derivatives of 2-Iodo-3-trifluoromethyl-pyrazine have been incorporated into polymers. These polymers are used in applications such as solar cells, where the heterocyclic ring systems contribute to the efficiency and stability of the photovoltaic materials .

Agrochemicals

The trifluoromethyl group in 2-Iodo-3-trifluoromethyl-pyrazine is a common motif in agrochemicals. It is used in the synthesis of active ingredients that protect crops from pests. The physicochemical properties imparted by the fluorine atoms are crucial for the biological activity of these compounds .

Pharmaceutical Industry

In the pharmaceutical industry, 2-Iodo-3-trifluoromethyl-pyrazine derivatives are part of the structural motif in active ingredients. They have been used in the development of drugs for various treatments, including those undergoing clinical trials, due to their unique physicochemical properties .

Organic Synthesis

This compound is also used in organic synthesis, particularly in the construction of complex molecules through reactions like nucleophilic substitution. Its reactivity allows for the creation of diverse compounds with potential applications in different fields of chemistry .

Safety and Hazards

While specific safety data for “2-Iodo-3-trifluoromethyl-pyrazine” is not available in the retrieved sources, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that pyrazine derivatives have been associated with a wide range of biological activities

Mode of Action

Pyrazine derivatives, in general, are known to participate in various chemical reactions, but the exact interaction of 2-Iodo-3-trifluoromethyl-pyrazine with its targets remains to be elucidated .

Biochemical Pathways

Pyrazines are known to be involved in a variety of biological processes . More research is needed to determine the specific pathways affected by 2-Iodo-3-trifluoromethyl-pyrazine.

Result of Action

It is known that pyrazine derivatives can exhibit a range of biological activities

Action Environment

It is known that the suzuki–miyaura coupling reaction, which is often used in the synthesis of pyrazine derivatives, is generally environmentally benign .

Propiedades

IUPAC Name |

2-iodo-3-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3IN2/c6-5(7,8)3-4(9)11-2-1-10-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLPJOKBLILHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-trifluoromethyl-pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)